![molecular formula C11H15N5O B1484489 2-(4-aminobutan-2-yl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2098105-57-6](/img/structure/B1484489.png)
2-(4-aminobutan-2-yl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Overview
Description
2-(4-aminobutan-2-yl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one, also known as ABP, is a novel organic compound that has been widely studied in the field of medicinal chemistry. It has been used in various scientific research applications, including drug discovery, enzyme inhibition, and protein-protein interaction studies. ABP has been found to have a wide range of biochemical and physiological effects, and has been used as a powerful tool in laboratory experiments.
Scientific Research Applications
Cheminformatics
The compound’s structure can be analyzed using cheminformatics tools to predict its drug-likeness and physicochemical properties . This analysis can help in identifying its suitability as a drug candidate and in comparing it with other compounds in the database .
Therapeutic Applications
Given its unique structure, the compound may have specific therapeutic uses. It could be linked to phytochemicals in Indian medicinal plants and their therapeutic action, providing a natural product-based approach to treating diseases .
Systems Biology
This compound can be integrated into systems biology approaches to elucidate the mechanistic links between phytochemicals and their therapeutic effects. Understanding these links can lead to the discovery of novel drug targets and therapeutic strategies .
properties
IUPAC Name |
2-(4-aminobutan-2-yl)-6-pyrazol-1-ylpyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-9(5-6-12)16-11(17)4-3-10(14-16)15-8-2-7-13-15/h2-4,7-9H,5-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQYHJAXAHJMEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1C(=O)C=CC(=N1)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminobutan-2-yl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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